

2,3-Dichlorobenzylamine CAS number 39226-95-4

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dichlorobenzylamine

Cat. No.: B1296994

[Get Quote](#)

A Technical Guide to **2,3-Dichlorobenzylamine** (CAS: 39226-95-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorobenzylamine is a halogenated benzylamine derivative identified by the CAS number 39226-95-4.^[1] It primarily serves as a versatile chemical intermediate in organic synthesis.^[2] Its structural features, including a reactive amine group and a dichlorinated benzene ring, make it a valuable building block for constructing more complex molecules. This guide provides a comprehensive overview of its chemical properties, safety information, synthetic applications, and its role in the development of therapeutic agents, particularly as a precursor to potent enzyme inhibitors.

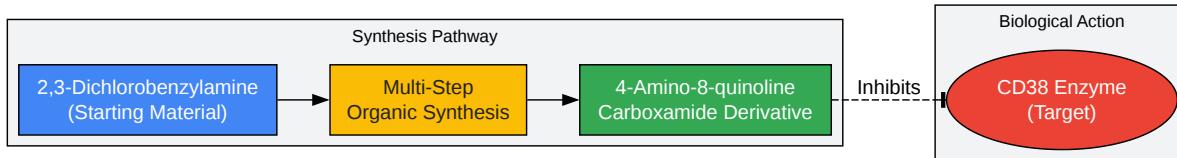
Chemical and Physical Properties

2,3-Dichlorobenzylamine is typically a clear, colorless to pale yellow liquid under standard conditions.^{[2][3]} Its quantitative physical and chemical properties are summarized in the table below, compiled from various suppliers and databases.

Property	Value	References
CAS Number	39226-95-4	[1] [4] [5] [6]
Molecular Formula	C ₇ H ₇ Cl ₂ N	[4] [7]
Molecular Weight	176.04 g/mol	[1] [4] [5] [6]
Appearance	Clear colorless to pale yellow liquid	[2] [3]
Boiling Point	136-140 °C at 18 mmHg 124-126 °C at 15 mmHg	[5]
Density	1.321 g/mL at 25 °C	[5]
Refractive Index	n _{20/D} 1.583	[5]
Flash Point	105 °C (221 °F) - Closed Cup	[5]
Purity	≥97% (GC)	[5]
Solubility	Soluble in organic solvents, limited in water	[2]

Safety and Handling

2,3-Dichlorobenzylamine is classified as a corrosive material that causes severe skin burns and eye damage.[\[5\]](#)[\[8\]](#) Appropriate personal protective equipment (PPE), including gloves, goggles, and faceshields, is mandatory when handling this compound.[\[5\]](#)


Hazard Information	Details	References
GHS Pictogram	GHS05 (Corrosion)	[5]
Signal Word	Danger	[5][8]
Hazard Statement	H314: Causes severe skin burns and eye damage	[5][8]
Hazard Class	Skin Corrosion 1B	[5]
Storage Class	8A - Combustible corrosive hazardous materials	[5]
Precautions	P280, P301+P330+P331, P303+P361+P353, P304+P340+P310, P305+P351+P338	[5]
Storage Conditions	Keep in a dark place under an inert atmosphere at room temperature. Compound is noted to be air sensitive.	[8]

Applications in Organic Synthesis

The primary utility of **2,3-Dichlorobenzylamine** is as a precursor in multi-step synthetic pathways. Its nucleophilic amine group readily participates in reactions to form amides, imines, and other key functional groups.

Synthesis of CD38 Inhibitors

A significant application of **2,3-Dichlorobenzylamine** is in the synthesis of 4-amino-8-quinoline carboxamides.^[5] These molecules have been identified as potent, submicromolar inhibitors of the NAD-hydrolyzing enzyme CD38.^{[9][10]} The 2,3-dichlorobenzyl moiety is a key structural component that contributes to the inhibitory activity of the final compound. The development of these inhibitors enables further investigation into the therapeutic benefits of NAD⁺ enhancement in various disease models.^[9]

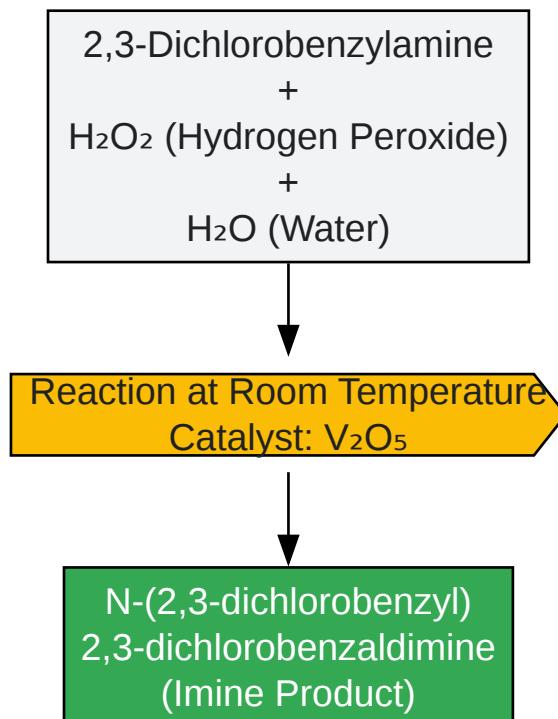
[Click to download full resolution via product page](#)

Caption: Synthetic pathway from **2,3-Dichlorobenzylamine** to a CD38 inhibitor.

Other Reported Syntheses

The compound is also utilized in the synthesis of other heterocyclic structures, including:

- 5-(2',3'-dichlorobenzylamino)uracil[5]
- 8-substituted quinolines[5][11]
- Imines, via catalytic oxidation[5]

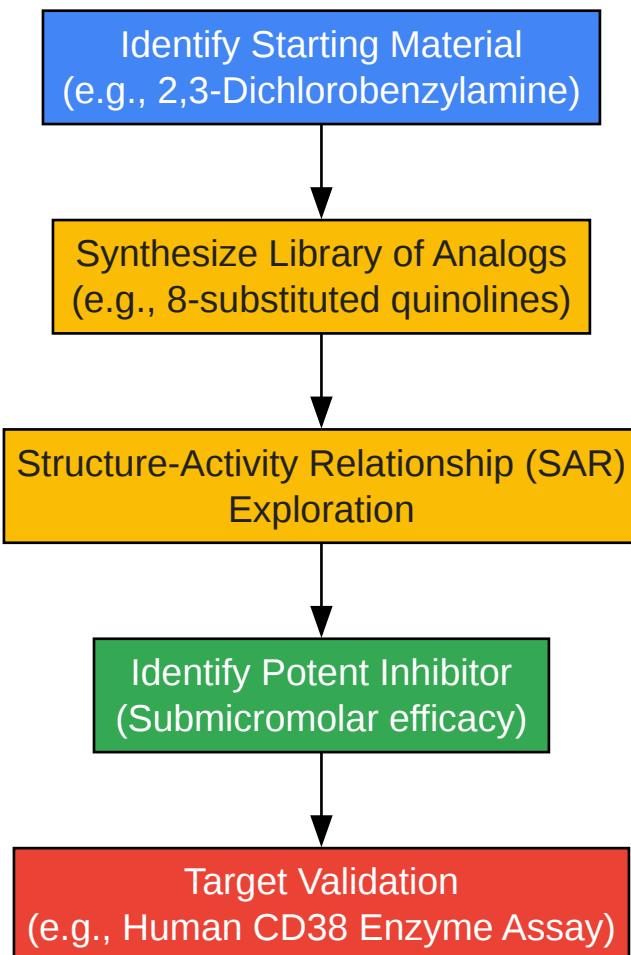

Experimental Protocols

While detailed, step-by-step protocols require access to the cited primary literature, the general methodologies for key transformations are described below.

Catalytic Oxidation to an Imine

2,3-Dichlorobenzylamine can be oxidized to its corresponding imine, N-(2,3-dichlorobenzyl)2,3-dichlorobenzaldimine. This reaction provides a clean synthesis method for imines, which are themselves important intermediates.

- Methodology: The oxidation is achieved using hydrogen peroxide (H_2O_2) as the oxidant in water at room temperature. The reaction is catalyzed by Vanadium(V) oxide (V_2O_5).[5]


[Click to download full resolution via product page](#)

Caption: Workflow for the catalytic oxidation of **2,3-Dichlorobenzylamine** to an imine.

Synthesis of 4-Amino-8-quinoline Carboxamide

The synthesis of potent CD38 inhibitors involves a multi-step process where **2,3-Dichlorobenzylamine** is incorporated into a quinoline scaffold.

- Methodology: The process starts with a high-throughput screening hit which is then systematically modified.^[9] **2,3-Dichlorobenzylamine** is used as one of the amine building blocks to explore the structure-activity relationship (SAR) at the 4-position of the quinoline ring, ultimately leading to compounds with 10- to 100-fold increased potency.^{[9][10]} For the complete, detailed protocol, researchers should consult the primary literature, such as *Journal of Medicinal Chemistry*, 58(17), 7021-7056 (2015).^[9]

[Click to download full resolution via product page](#)

Caption: General workflow for structure-activity relationship (SAR) studies.

Biological Context: The Role of CD38 in Drug Discovery

CD38 (Cluster of Differentiation 38) is a multifunctional ectoenzyme that plays a critical role in cellular signaling and metabolism.^[12] Its primary function is as an NAD⁺ glycohydrolase (NADase), making it one of the main enzymes responsible for degrading Nicotinamide Adenine Dinucleotide (NAD⁺) in mammalian tissues.^{[1][4]} Because declining NAD⁺ levels are implicated in aging and various age-related diseases, inhibiting CD38 is a promising therapeutic strategy.^[1] By blocking CD38, NAD⁺ levels can be boosted, which may have beneficial effects in conditions like cancer, metabolic diseases, and inflammation.^{[1][6]} The use

of **2,3-Dichlorobenzylamine** to create potent CD38 inhibitors provides essential tools for studying these therapeutic possibilities.[9]

Conclusion

2,3-Dichlorobenzylamine (CAS: 39226-95-4) is a corrosive but highly valuable chemical intermediate. Its well-defined physical properties and reactivity make it a reliable building block for complex organic synthesis. For researchers in drug development, its most notable application is as a key starting material in the synthesis of potent 4-amino-8-quinoline carboxamide inhibitors of the enzyme CD38, a significant target for diseases related to NAD⁺ metabolism. Proper safety protocols are essential for its handling, but its utility in creating advanced molecular probes and potential therapeutics is well-documented.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 39226-95-4: 2,3-Dichlorobenzylamine | CymitQuimica [cymitquimica.com]
- 3. Design, synthesis and biological characterization of novel inhibitors of CD38 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. 2,3-Dichlorobenzylamine 97 39226-95-4 [sigmaaldrich.com]
- 6. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-Dichlorobenzylamine | CAS: 39226-95-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. 39226-95-4|2,3-Dichlorobenzylamine|BLD Pharm [bldpharm.com]

- 9. Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Unveiling the role of NAD glycohydrolase CD38 in aging and age-related diseases: insights from bibliometric analysis and comprehensive review [frontiersin.org]
- To cite this document: BenchChem. [2,3-Dichlorobenzylamine CAS number 39226-95-4]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296994#2-3-dichlorobenzylamine-cas-number-39226-95-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com